![molecular formula C8H14ClN B2560494 1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride CAS No. 2418671-93-7](/img/structure/B2560494.png)
1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of propargylamines, a class of compounds to which 1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride belongs, is often achieved through solvent-free synthetic approaches via A3 and KA2 coupling reactions .Molecular Structure Analysis
The molecular weight of 1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride is 159.66.Chemical Reactions Analysis
Propargylamines are versatile compounds with numerous applications. They are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The procognitive properties exerted by propargylamine N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) are related to changes in monoamine content via MAO inhibition .Aplicaciones Científicas De Investigación
Neurodegenerative Disorders
Propargylamine derivatives, including pargyline, rasagiline, and selegiline, are used in the treatment of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases. These compounds act as monoamine oxidase inhibitors (MAOIs) and exhibit antiapoptotic functions. For instance, selegiline (also known as (-)-deprenyl) has neuroprotective effects and stabilizes mitochondrial membranes .
Cardiovascular Complications and Diabetes
Pargyline, an irreversible selective MAO-B inhibitor, is employed not only for neurodegenerative diseases but also for treating type 1 diabetes and associated cardiovascular complications. Its inhibitory properties extend to proline-5-carboxylate reductase-1 (PYCR1), making it relevant for cancer treatments .
Lysine-Specific Demethylase Inhibition
Pargyline inhibits lysine-specific demethylase-1 (LSD-1). When combined with the chemotherapeutic agent camptothecin, pargyline enhances LSD-1 inhibition, leading to induced senescence and growth inhibition of cancer cells .
Rasagiline for Parkinson’s Disease
Rasagiline (N-methyl-1-®-aminoindan) is another MAO-B inhibitor effective in treating Parkinson’s disease. Its neuroprotective effects are independent of MAO-B inhibition and involve reducing oxidative stress and stabilizing mitochondrial membranes. Rasagiline can be used as monotherapy or in conjunction with levodopa for Parkinson’s treatment .
Anti-Alzheimer’s Activities
Rasagiline hybrid molecules have demonstrated anti-Alzheimer’s disease activities. These compounds hold promise for managing cognitive decline and memory impairment associated with Alzheimer’s disease .
Electrocatalysis and Amorphous Materials
While specific research on EN300-26690440 is limited, amorphous materials with “dangling bonds” have been explored for electrocatalytic reactions. These materials, including polymetallic amorphous compounds, improve electrochemical performance. Further studies may reveal additional applications for EN300-26690440 in this context .
Propiedades
IUPAC Name |
1-cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-3-8(9-2)7-5-4-6-7;/h1,7-9H,4-6H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWQFNDUBOWMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#C)C1CCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.